molecular formula C4H6CaO4 B046833 Calcium acetate CAS No. 114460-21-8

Calcium acetate

Cat. No.: B046833
CAS No.: 114460-21-8
M. Wt: 158.17 g/mol
InChI Key: VSGNNIFQASZAOI-UHFFFAOYSA-L
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Description

Calcium acetate (Ca(C₂H₃O₂)₂) is the calcium salt of acetic acid, forming a white, hygroscopic crystalline solid. It is synthesized via reactions between acetic acid and calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) . Industrially, it serves as a food additive, stabilizer, and phosphate-binding agent in medicine . Clinically, it is prescribed to manage hyperphosphatemia in chronic kidney disease (CKD) patients, leveraging its ability to bind dietary phosphate in the gastrointestinal tract . Its solubility in water decreases with temperature, and it decomposes upon heating, releasing acetic acid .

Preparation Methods

Calcium acetate can be synthesized through several methods:

  • Laboratory Synthesis: : One common method involves reacting calcium carbonate (found in eggshells, limestone, or marble) with acetic acid. The reaction is as follows: [ \text{CaCO}_3 (s) + 2\text{CH}_3\text{COOH} (aq) \rightarrow \text{Ca}(\text{CH}_3\text{COO})_2 (aq) + \text{H}_2\text{O} (l) + \text{CO}_2 (g) ] Alternatively, calcium hydroxide can be used: [ \text{Ca(OH)}_2 (s) + 2\text{CH}_3\text{COOH} (aq) \rightarrow \text{Ca}(\text{CH}_3\text{COO})_2 (aq) + 2\text{H}_2\text{O} (l) ]

  • Industrial Production: : Industrially, this compound is produced by reacting acetic acid with calcium carbonate or calcium hydroxide under controlled conditions. The process involves primary filtration, discoloration, fine filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Thermal Decomposition

Heating calcium acetate induces decomposition, yielding acetone and calcium carbonate:

Ca CH3COO 2ΔCaCO3(s)+(CH3)2CO(g)\text{Ca CH}_3\text{COO }_2\xrightarrow{\Delta}\text{CaCO}_3(s)+(\text{CH}_3)_2\text{CO}(g)

Temperature RangeProductsYieldApplicationsReferences
160–200°CAcetone, CaCO₃~85–90%Acetone production

This reaction historically served as a primary method for acetone synthesis before the advent of the cumene process .

Reaction with Calcium Formate

Heating this compound (Ca CH3COO 2\text{Ca CH}_3\text{COO }_2) with calcium formate (Ca HCOO 2\text{Ca HCOO }_2) triggers decomposition:

Ca CH3COO 2Δ2CH3COOH+CO2(g)+CaO(s)\text{Ca CH}_3\text{COO }_2\xrightarrow{\Delta}2\text{CH}_3\text{COOH}+\text{CO}_2(g)+\text{CaO}(s)Ca HCOO 2Δ2HCOOH+CO2(g)+CaO(s)\text{Ca HCOO }_2\xrightarrow{\Delta}2\text{HCOOH}+\text{CO}_2(g)+\text{CaO}(s)

ReactantsProductsConditionsReferences
Ca(CH₃COO)₂, Ca(HCOO)₂CH₃COOH, HCOOH, CO₂, CaO150–200°C

This co-decomposition releases acetic acid, formic acid, and carbon dioxide, with applications in organic synthesis and industrial processes .

Combustion in Ethanol Solutions

A saturated solution of this compound in ethanol forms a flammable gel upon ignition:

Ca CH3COO 2+C2H5OHGelIgnitionCO2(g)+H2O(g)\text{Ca CH}_3\text{COO }_2+\text{C}_2\text{H}_5\text{OH}\rightarrow \text{Gel}\xrightarrow{\text{Ignition}}\text{CO}_2(g)+\text{H}_2\text{O}(g)

ApplicationObservationsReferences
Flammable gelBurns for ~20 minutes, whitish flame

This reaction is utilized in educational demonstrations and "canned heat" products .

Phosphate Binding in Medical Use

While not a traditional chemical reaction, this compound interacts with dietary phosphate ions in vivo:

Ca CH3COO 2+HPO42CaHPO4(s)+2CH3COO\text{Ca CH}_3\text{COO }_2+\text{HPO}_4^{2-}\rightarrow \text{CaHPO}_4(s)+2\text{CH}_3\text{COO}^-

ApplicationOutcomeReferences
Hyperphosphatemia treatmentPrecipitates phosphate, reducing blood levels

Scientific Research Applications

Pharmaceutical Applications

Calcium Acetate as an Antacid and Calcium Supplement

This compound is commonly used in the pharmaceutical industry as an effective antacid and calcium supplement. Its ability to neutralize stomach acid makes it a valuable ingredient in over-the-counter medications for heartburn and indigestion. Research indicates that this compound effectively increases serum calcium levels, which is crucial for individuals with conditions such as osteoporosis.

A meta-analysis involving 1911 patients demonstrated that this compound combined with herbal medicine significantly improved bone mineral density (BMD) and other markers of bone health in postmenopausal women suffering from osteoporosis (p < 0.001) .

Study Participants Outcome Significance
Meta-Analysis1911Increased BMDp < 0.001

Agricultural Applications

Soil Amendment and Plant Growth Promoter

This compound serves as a soil amendment, enhancing calcium availability for plants. Its high solubility compared to traditional sources like calcium carbonate allows for better absorption by crops. Studies show that applying this compound can alleviate symptoms of calcium deficiency in fruits and vegetables, such as blossom end rot in tomatoes .

Application Effect Mechanism
Soil pH AdjusterImproves soil healthBuffers pH and provides nutrients
Plant NutrientIncreases calcium uptakeEnhances cell wall stability

Food Industry Applications

Acidity Regulator

In the food industry, this compound is used as an acidity regulator in various products, including sauces, dressings, and beverages. It helps maintain the desired pH level, ensuring product stability and enhancing flavor profiles . The compound's buffering capacity is crucial for preventing discoloration and spoilage.

Emerging Applications

Biomedical Engineering

Recent research has highlighted the potential of this compound in biomedical applications. It is being explored for use in biodegradable materials for tissue engineering and drug delivery systems due to its biocompatibility and ability to regulate pH . This emerging trend suggests that this compound could play a significant role in future medical technologies.

Case Study 1: Osteoporosis Treatment

A study titled "The Efficacy and Safety of this compound Capsule" evaluated the effects of this compound on osteoporosis treatment among postmenopausal women. The results indicated significant improvements in BMD compared to control groups .

Case Study 2: Agricultural Use

In agricultural settings, trials demonstrated that this compound application increased the absorption of essential nutrients in crops, leading to improved yields and healthier plants .

Mechanism of Action

Calcium acetate acts primarily as a phosphate binder. It works by binding with phosphate in the food consumed, forming insoluble calcium phosphate, which is then excreted from the body without being absorbed. This mechanism is particularly beneficial for patients with end-stage renal disease to prevent elevated phosphate levels .

Comparison with Similar Compounds

Calcium Acetate vs. Calcium Carbonate

Medical Efficacy : Both this compound and calcium carbonate are used as phosphate binders. However, this compound contains ~25% elemental calcium compared to ~40% in calcium carbonate, reducing the risk of hypercalcemia . A 2015 meta-analysis of 12 randomized trials found comparable phosphate-lowering efficacy but significantly lower hypercalcemia incidence with this compound (risk ratio: 0.57) .

Applications : Calcium carbonate is also used in construction and as an antacid, whereas this compound’s hygroscopicity limits its use in moisture-sensitive environments .

This compound vs. Chloride-Based Deicers

Environmental Impact : this compound and calcium magnesium acetate (CMA) are less corrosive alternatives to calcium chloride (CaCl₂) and sodium chloride (NaCl). Chloride-based deicers damage infrastructure and ecosystems, while acetate-based variants are biodegradable and less toxic .

Performance : Calcium chloride is effective at lower temperatures (-20°C), but this compound and CMA are preferred for their reduced environmental footprint, despite higher production costs .

This compound vs. Calcium Magnesium Acetate (CMA)

Production : CMA is derived from dolomitic limestone and acetic acid, whereas this compound is synthesized from pure calcium sources. CMA’s dual cation composition enhances its deicing efficiency but complicates synthesis .

Applications : Both are marketed as eco-friendly deicers, but CMA is more widely adopted due to federal highway endorsements and extensive testing .

Other Calcium Salts in Industrial and Biomedical Contexts

  • Hydroxyapatite Synthesis : this compound is a precursor for hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), a bioactive material for bone grafts. Its solubility allows precise stoichiometric control compared to calcium carbonate .
  • Microbial Applications : In microbial-induced calcite precipitation (MICP), this compound reduces chloride contamination compared to calcium chloride, improving soil stabilization .

Data Tables

Table 1: Comparative Properties of this compound and Similar Compounds

Compound Chemical Formula Primary Applications Solubility in Water (g/100 mL) Elemental Calcium (%) LD50 (Oral, Rat) Environmental Impact
This compound Ca(C₂H₃O₂)₂ Phosphate binder, deicer, CO₂ adsorption 37.4 (20°C) 25 4.28 g/kg Low corrosion, biodegradable
Calcium Carbonate CaCO₃ Phosphate binder, construction, antacid 0.0014 (25°C) 40 6.45 g/kg Mining impact
Calcium Chloride CaCl₂ Deicer, desiccant 74.5 (20°C) 36 1–3 g/kg High corrosion, toxic to plants
Calcium Magnesium Acetate (Ca,Mg)(CH₃COO)₂ Deicer 35.0 (20°C) 12–15 (Ca) N/A Low corrosion, expensive

Detailed Research Findings

Material Science Innovations

  • Hydroxyapatite derived from this compound exhibited superior crystallinity (95% purity) compared to calcium carbonate-based methods, enhancing biomedical implant performance .
  • Cockle shell-derived this compound demonstrated higher thermal stability (decomposition at 300°C vs. 250°C for eggshell-derived samples) due to trace mineral content .

Biological Activity

Calcium acetate (Ca(CH₃COO)₂) is a calcium salt of acetic acid, utilized primarily for its biological activities, particularly in medical and agricultural applications. This compound plays a crucial role in managing conditions such as hyperphosphatemia in patients with kidney disease and enhancing calcium availability in agricultural practices. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and therapeutic applications based on diverse research findings.

This compound functions primarily as a phosphate binder . When ingested, it binds dietary phosphate in the gastrointestinal tract, forming insoluble calcium phosphate that is excreted without being absorbed. This mechanism is particularly beneficial for patients undergoing dialysis who need to control serum phosphate levels to prevent complications associated with chronic kidney disease .

Absorption Characteristics

The absorption of this compound varies depending on the state of fasting:

  • Fasting State : Approximately 40% absorption.
  • Non-fasting State : About 30% absorption .

These figures indicate that the bioavailability of calcium from this compound can be influenced by dietary conditions.

1. Treatment of Hyperphosphatemia

This compound is widely used as a treatment for hyperphosphatemia, especially in patients with renal failure. By binding excess phosphate from dietary sources, it helps maintain serum phosphorus levels below the clinically acceptable threshold (6.0 mg/dl) during dialysis .

2. Osteoporosis Management

Recent studies have explored the use of this compound in effervescent granule formulations aimed at improving bone health. A study demonstrated that an optimized formulation of this compound granules significantly enhanced bone microarchitecture and prevented bone mass loss compared to traditional calcium supplements .

Table 1: Efficacy Comparison of this compound Formulations

Formulation TypeBone Mass Loss PreventionBone Microarchitecture Improvement
This compound EffervescentSignificantProminent
Traditional Calcium SupplementsModerateMinimal

3. Agricultural Benefits

In agriculture, this compound enhances the absorption of calcium ions by plants compared to other salts. It stabilizes cell membranes and regulates various cellular processes essential for plant growth. The application of this compound has been shown to alleviate symptoms of calcium deficiency in crops, such as blossom end rot in tomatoes .

Case Study: this compound in Osteoporosis Treatment

A clinical trial assessed the efficacy of a new preparation of this compound effervescent granules in preventing osteoporosis. The study involved multiple participants who were monitored for changes in bone density and serum calcium levels over six months. Results indicated a significant improvement in both metrics compared to control groups using standard supplements .

Research Findings on Agricultural Use

Research has demonstrated that applying this compound improved the storage life of fruits and vegetables by enhancing their calcium content. In trials, crops treated with this compound showed reduced incidence of physiological disorders related to calcium deficiency .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing calcium acetate, and how do reaction conditions influence yield and purity?

this compound is synthesized via neutralization reactions between acetic acid and calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂). The reaction with CaCO₃ produces CO₂ gas, while Ca(OH)₂ yields water. Key factors include:

  • Stoichiometric ratios : Excess acetic acid ensures complete neutralization (2:1 molar ratio of CH₃COOH to CaCO₃) .
  • Temperature control : Elevated temperatures (50–60°C) enhance reaction kinetics but may increase impurity formation due to byproduct decomposition .
  • Purification : Recrystallization from aqueous solutions removes unreacted reagents. Purity is verified via titration (e.g., back-titration with HCl/NaOH) or gravimetric analysis .

Q. How can titrimetric methods be optimized for quantifying this compound in mixed ionic solutions?

Back-titration is preferred for complex matrices:

  • Procedure : Add excess HCl to dissolve this compound, then titrate residual HCl with standardized NaOH. Calculate moles of Ca(CH₃COO)₂ based on HCl consumed .
  • Interference mitigation : Use masking agents (e.g., EDTA) to sequester competing cations (Mg²⁺, Fe³⁺). pH adjustments (pH 8–10) ensure selective precipitation of calcium ions .

Q. What factors contribute to contradictory solubility data for this compound across studies?

Reported solubility varies due to:

  • Hydration state : Anhydrous (hygroscopic) vs. monohydrate forms exhibit differing solubility profiles .
  • Temperature anomalies : Some studies report lower solubility at 100°C (30 g/100 mL) vs. 0°C (37 g/100 mL), likely due to experimental artifacts (e.g., incomplete dissolution or hydrate conversion) .
  • Methodological differences : Gravimetric vs. conductometric measurements may yield discrepancies. Standardized protocols (e.g., USP guidelines) improve reproducibility .

Advanced Research Questions

Q. How do researchers address discrepancies in clinical trial data when comparing this compound to non-calcium phosphate binders?

Contradictory outcomes (e.g., hypercalcemia incidence vs. phosphate control efficacy) require:

  • Stratified randomization : Control for variables like dialysis adequacy, dietary phosphate intake, and baseline serum calcium .
  • Dose normalization : Express elemental calcium intake (mg/day) rather than binder mass to standardize comparisons .
  • Long-term follow-up : Monitor vascular calcification via imaging (e.g., CT coronary artery calcification scores) to assess clinical relevance .

Q. What advanced characterization techniques resolve polymorphic ambiguities in this compound’s crystalline structure?

  • X-ray diffraction (XRD) : Identifies orthorhombic (Pnma space group) vs. monoclinic polymorphs .
  • Thermogravimetric analysis (TGA) : Differentiates hydration states (e.g., monohydrate vs. anhydrous) by mass loss at 100–150°C .
  • Scanning electron microscopy (SEM) : Reveals morphological differences (e.g., needle-like vs. granular crystals) impacting dissolution kinetics .

Q. How can the hygroscopic nature of this compound be managed in experimental settings?

  • Storage : Use desiccators with silica gel or anhydrous CaCl₂ to prevent moisture absorption .
  • In situ stabilization : Prepare solutions immediately before use; avoid prolonged exposure to humid environments during synthesis .
  • Analytical corrections : Measure moisture content via Karl Fischer titration and adjust stoichiometric calculations accordingly .

Q. What methodologies are employed to assess this compound’s role in gel formation and material science applications?

  • Dehydration kinetics : Gradual alcohol-induced dehydration produces stable gels with honeycomb structures, whereas rapid dehydration (e.g., acetone addition) yields amorphous precipitates .
  • Phase inversion studies : Introduce non-solvents (benzene, carbon disulfide) to induce phase separation and characterize gel stability via rheometry .
  • Electrolyte effects : Screen salts (Na⁺, Mg²⁺) to modulate this compound’s ionic strength and gelation behavior .

Q. Methodological Considerations for Data Interpretation

Q. How is elemental calcium exposure quantified in long-term studies of this compound’s safety profile?

  • ICP-MS analysis : Quantify calcium in serum and urine with detection limits <1 ppb; validate using certified reference materials (e.g., NIST SRM 1400) .
  • Pharmacokinetic modeling : Estimate cumulative calcium load using AUC (area under the curve) from repeated dosing trials .

Q. What statistical approaches are used to analyze this compound’s efficacy in phosphate-binding trials?

  • ANOVA with repeated measures : Compare pre- and post-treatment serum phosphate levels, adjusting for covariates (e.g., dialysis frequency) .
  • Time-averaged concentration (TAC) : Calculate weekly averages to account for intra-patient variability in phosphate levels .

Q. How do researchers validate novel analytical methods (e.g., ICP-MS) for this compound impurity profiling?

  • ICH Q2(R1) guidelines : Assess linearity (R² >0.99), accuracy (spike recovery 95–105%), and precision (%RSD <5%) across triplicate runs .
  • Cross-validation : Compare results with established techniques like atomic absorption spectroscopy (AAS) .

Properties

CAS No.

114460-21-8

Molecular Formula

C4H6CaO4

Molecular Weight

158.17 g/mol

IUPAC Name

calcium;diacetate

InChI

InChI=1S/2C2H4O2.Ca/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2

InChI Key

VSGNNIFQASZAOI-UHFFFAOYSA-L

SMILES

CC(=O)[O-].CC(=O)[O-].[Ca+2]

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Ca+2]

Color/Form

COLORLESS CRYSTALS
Rod-shaped crystals
White, hydrogroscopic, crystalline solid

density

1.50 kg/l
1.5 g/cm³

melting_point

160 °C
160 °C (decomposition to acetone)

Key on ui other cas no.

62-54-4

physical_description

DryPowder;  Liquid;  PelletsLargeCrystals
Anhydrous calcium acetate is a white, hygroscopic, bulky, crystalline solid with a slightly bitter taste. A slight odour of acetic acid may be present. The monohydrate may be needles, granules or powder
WHITE-TO-BROWN OR GREY CRYSTALS WITH CHARACTERISTIC ODOUR.

shelf_life

VERY HYGROSCOPIC ...

solubility

37.4 G IN 100 CC OF WATER @ 0 °C;  29.7 G IN 100 CC OF WATER @ 100 °C;  SLIGHTLY SOL IN ALCOHOL
Practically insol in acetone and benzene
Solubility in water: very good

Synonyms

Calcium Acetate;  Brown Acetate;  Calcium Diacetate;  E 263;  Gray Acetate;  Lime Acetate;  Lime Pyrolignite;  PhosLo;  Royen;  Sanopan;  Sorbo-Calcion;  Teltozan

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Calcium salts, such as calcium acetate, calcium formate or calcium proprionate, are obtained from aqueous liquors derived from the pyrolysis of lignocellulosic biomass containing cellulose, hemicelluloses or starch. The above biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.
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Synthesis routes and methods II

Procedure details

This invention relates to a process for recovering calcium formate, propionate or acetate from biomass. According to the invention, a cellulose-, hemicellulose- or starch-containing biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. For this purpose, the pH is adjusted to a level sufficient to prevent volatilization of acetate, formate or propionate as acetic acid, formic acid or propionic acid respectively. The pH is preferably above 7, but preferably sufficiently low as to avoid residual unreacted alkaline calcium in the calcium salt. A pH range of 7.8 to 8.0 is particularly preferred. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.
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Synthesis routes and methods III

Procedure details

Furthermore, acetone can be synthesized by pyrolyzing cellulose in a wood material to give acetic acid, neutralizing the acetic acid with calcium hydroxide to give calcium acetate, and then pyrolyzing the calcium acetate. Since acetic acid is generated by oxidation of ethanol during the fermentation in the synthesis of bioethanol, the acetic acid can be utilized to synthesize acetone through the same process as above.
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Synthesis routes and methods IV

Procedure details

In a similar experiment, 200 g of the ash was mixed with 3.0 L of 20% (v/v) or 21% (w/w) acetic acid. That amount of acetic acid corresponded to 4.2 times the stoichiometric proportion of calcium carbonate in the ash. The slurry was agitated and left overnight at room temperature. 2.7 L of liquid was collected. The liquid collected contained 9.2±0.2% solids (based on two separate measurements), as was shown by evaporation of a 10-mL sample at 105° C. The theoretical amount of calcium acetate, formed in the reaction mixture, would have been 6.6% by weight. The elemental calcium content in the dried solids was determined to be 19.2±0.4% (based on two independent measurements), translating into 76% Ca(CH3COO)2, or 85% Ca(CH3COO)2.H2O.
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Synthesis routes and methods V

Procedure details

A calcium acetate salt dispersion was prepared by mixing 11.9 parts of acetic acid, 1316.3 parts of water, and 263.2 parts hydrated lime at 20° C. The resulting dispersion had a beige color and separated upon standing, i.e. without agitation.
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Retrosynthesis Analysis

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